molecular formula C9H6FN3O2S B13649040 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B13649040
M. Wt: 239.23 g/mol
InChI Key: QZEXDRSFQMZCHF-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with a 3-fluoro-4-nitrophenyl group and a methyl group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the desired thiadiazole ring. One common method includes the use of thionyl chloride and methyl isothiocyanate under controlled conditions to achieve the cyclization necessary for thiadiazole formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.

    Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in material science for developing new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives such as:

  • 5-(4-Nitrophenyl)-3-methyl-1,2,4-thiadiazole
  • 5-(3-Chloro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
  • 5-(3-Fluoro-4-nitrophenyl)-1,2,4-triazole

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the 3-fluoro-4-nitrophenyl group and the thiadiazole ring in this compound makes it particularly interesting for specific research applications .

Properties

Molecular Formula

C9H6FN3O2S

Molecular Weight

239.23 g/mol

IUPAC Name

5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C9H6FN3O2S/c1-5-11-9(16-12-5)6-2-3-8(13(14)15)7(10)4-6/h2-4H,1H3

InChI Key

QZEXDRSFQMZCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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